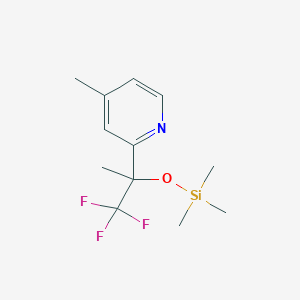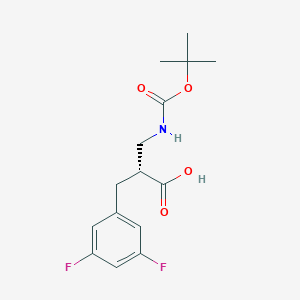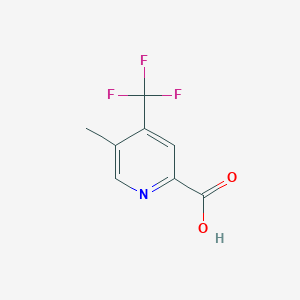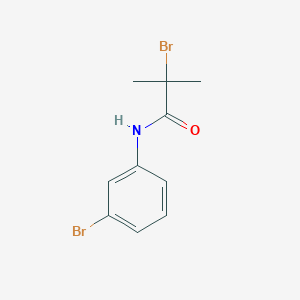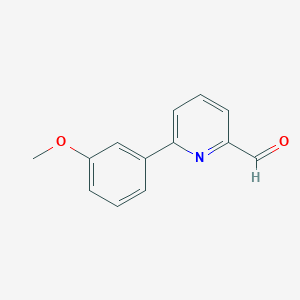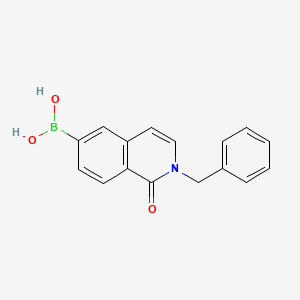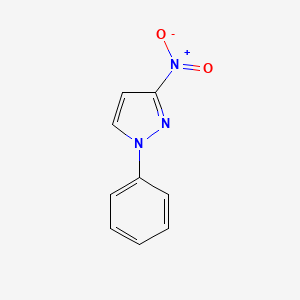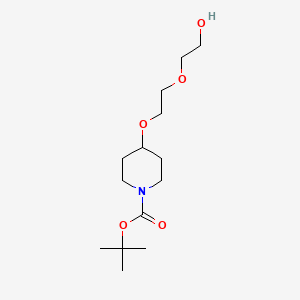
Tert-butyl 4-(2-(2-hydroxyethoxy)ethoxy)piperidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 4-(2-(2-hydroxyethoxy)ethoxy)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring substituted with a tert-butyl group and a carboxylate group, along with a hydroxyethoxyethoxy side chain. It is often used as an intermediate in organic synthesis and has various applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(2-(2-hydroxyethoxy)ethoxy)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and ethylene glycol derivatives. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as described above. The process may be optimized for higher yields and purity, and the product is typically isolated and purified using techniques such as recrystallization or distillation.
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl 4-(2-(2-hydroxyethoxy)ethoxy)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyethoxyethoxy side chain can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 4-(2-(2-hydroxyethoxy)ethoxy)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of tert-butyl 4-(2-(2-hydroxyethoxy)ethoxy)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethoxyethoxy side chain can form hydrogen bonds with target molecules, while the piperidine ring provides structural stability. The tert-butyl group may enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and other hydrophobic environments.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
- Tert-butyl 4-(2-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate
Uniqueness
Tert-butyl 4-(2-(2-hydroxyethoxy)ethoxy)piperidine-1-carboxylate is unique due to its specific hydroxyethoxyethoxy side chain, which provides distinct chemical properties and reactivity compared to other similar compounds. This side chain allows for unique interactions with biological targets and can be modified to create a variety of derivatives with different functionalities.
Eigenschaften
Molekularformel |
C14H27NO5 |
|---|---|
Molekulargewicht |
289.37 g/mol |
IUPAC-Name |
tert-butyl 4-[2-(2-hydroxyethoxy)ethoxy]piperidine-1-carboxylate |
InChI |
InChI=1S/C14H27NO5/c1-14(2,3)20-13(17)15-6-4-12(5-7-15)19-11-10-18-9-8-16/h12,16H,4-11H2,1-3H3 |
InChI-Schlüssel |
PSYZAUVJIZNPHJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)OCCOCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Chloro-7-(3,5-difluorobenzyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13983040.png)
![tert-butyl 5-bromo-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B13983048.png)
